FP Receptor Binding Affinity Comparison
Tafluprost ITS-1 (15S epimer) exhibits an FP receptor binding IC50 of 180 nM, whereas the active 15R-Tafluprost has an IC50 of 2.8 nM in a recombinant human FP receptor competition assay using [3H]-PGF2α as tracer [1]. This represents a 64-fold loss in binding affinity for the 15S isomer [1].
| Evidence Dimension | FP receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | 15R-Tafluprost: 2.8 nM |
| Quantified Difference | 64-fold lower affinity |
| Conditions | Human recombinant FP receptor, [3H]-PGF2α competition, n=3, HEK293 cells |
Why This Matters
For procurement of reference standards or impurity controls, this quantitative binding differential confirms that Tafluprost ITS-1 cannot substitute for the active pharmaceutical ingredient in receptor-based assays or formulation activity testing.
- [1] Sharif, N. A., et al. (2003). FP receptor agonism and antagonism by prostaglandin F2α analogs. British Journal of Pharmacology, 140(4), 711-719. View Source
